2',3'-Dichloro-2,2,2-trifluoroacetophenone

Description

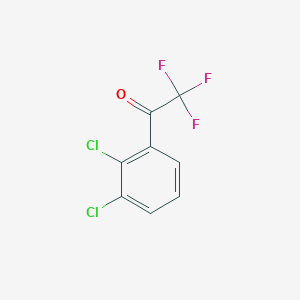

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXHCHVDELIRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645228 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-11-5 | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical properties, experimental protocols, and biological activity of 2',3'-Dichloro-2,2,2-trifluoroacetophenone (CAS: 886371-11-5) is limited. Much of the available data pertains to its isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone. This guide compiles the available computed data for the 2',3'-dichloro isomer and provides general methodologies for related compounds, highlighting areas where specific experimental data is currently lacking.

Core Chemical Properties

This compound is a halogenated aromatic ketone. The presence of the trifluoromethyl group and two chlorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity.

Structure and Identification

| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone |

| CAS Number | 886371-11-5 |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| Canonical SMILES | C1=CC(=C(C(=O)C(F)(F)F)Cl)Cl |

| InChI Key | InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H |

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound. It is crucial to note that these are predicted values and have not been experimentally verified.

| Property | Value | Source |

| Molecular Weight | 243.01 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 241.951305 g/mol | PubChem |

| Monoisotopic Mass | 241.951305 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 299 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Synthesis and Experimental Protocols

General Synthetic Workflow (Hypothetical)

The synthesis of this compound would likely proceed via a Grignard reaction, a common method for forming carbon-carbon bonds.

An In-depth Technical Guide to the Structure Elucidation of 2',3'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive approach to the structure elucidation of 2',3'-Dichloro-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific isomer, this guide employs a predictive methodology based on established principles of spectroscopy and comparative analysis with structurally related compounds. By examining the anticipated spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a robust framework for the characterization and confirmation of the 2',3'-dichloro substitution pattern is established. This document serves as a valuable resource for researchers encountering novel or uncharacterized halogenated and trifluoromethylated aromatic compounds.

Introduction

This compound is a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. The precise substitution pattern of the chlorine atoms on the phenyl ring is critical to its chemical reactivity and biological activity. Accurate structure elucidation is therefore a prerequisite for any further investigation or application. This guide outlines the expected spectroscopic characteristics of the 2',3'-dichloro isomer, providing a basis for its unambiguous identification.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂F₃O | - |

| Molecular Weight | 243.01 g/mol | - |

| CAS Number | 886371-11-5 | - |

| Appearance | Predicted to be a colorless to pale yellow liquid or low melting solid | Analogous Compounds |

Spectroscopic Analysis for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known effects of chloro, trifluoroacetyl, and aromatic functionalities on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the substitution pattern of the aromatic ring.

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the dichlorinated phenyl ring. The chemical shifts and coupling constants will be indicative of their relative positions.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4' | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H4'-H5') ≈ 8.0, J(H4'-H6') ≈ 1.5 |

| H-5' | ~7.3 - 7.5 | Triplet (t) | J(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 8.0 |

| H-6' | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H6'-H5') ≈ 8.0, J(H6'-H4') ≈ 1.5 |

Rationale: The proton at the 6' position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The proton at the 5' position will appear as a triplet due to coupling with its two neighbors. The proton at the 4' position will be a doublet of doublets.

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~180 - 185 | Quartet (q) |

| CF₃ | ~115 - 120 | Quartet (q) |

| C-1' | ~135 - 140 | Singlet (s) |

| C-2' | ~132 - 136 | Singlet (s) |

| C-3' | ~130 - 134 | Singlet (s) |

| C-4' | ~128 - 132 | Singlet (s) |

| C-5' | ~126 - 130 | Singlet (s) |

| C-6' | ~130 - 134 | Singlet (s) |

Rationale: The carbonyl carbon will be significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the positions of the chlorine atoms and the trifluoroacetyl group.

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | ~ -70 to -80 | Singlet (s) |

Rationale: The chemical shift is typical for a trifluoromethyl group attached to a carbonyl.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 242, 244, 246 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M-CF₃]⁺ | 173, 175, 177 | Loss of the trifluoromethyl radical. |

| [C₆H₃Cl₂CO]⁺ | 173, 175 | Fragmentation of the trifluoromethyl group. |

| [C₆H₃Cl₂]⁺ | 145, 147 | Dichlorophenyl cation. |

Rationale: The molecular ion peak should exhibit a characteristic isotopic cluster for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). The fragmentation will likely involve the loss of the stable trifluoromethyl radical and other characteristic cleavages.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 6: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H (aromatic) | Medium |

| ~1700-1720 | C=O (ketone) | Strong |

| ~1600, 1475 | C=C (aromatic) | Medium-Strong |

| ~1300-1100 | C-F | Strong |

| ~850-750 | C-Cl | Strong |

Rationale: A strong absorption band for the carbonyl group is expected. Strong C-F stretching bands will be prominent. The C-H and C=C stretching vibrations of the aromatic ring will also be present.

Experimental Protocols (General Procedures for Analogous Compounds)

Synthesis via Friedel-Crafts Acylation

A potential synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with trifluoroacetic anhydride.

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Addition of Substrate: Add 1,2-dichlorobenzene (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Workup: Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation.

NMR Sample Preparation

-

Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

GC-MS Analysis

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient suitable for separating the product from any impurities (e.g., starting at 100 °C and ramping to 250 °C).

-

Ionization: Electron ionization (EI) at 70 eV.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Relationship between Structure and Predicted ¹H NMR

This diagram shows the relationship between the structure of this compound and its predicted ¹H NMR signals.

Conclusion

The structure elucidation of this compound can be confidently achieved through a combination of predictive spectroscopic analysis and comparison with known analogous compounds. The predicted NMR, MS, and IR data presented in this guide provide a detailed fingerprint for the 2',3'-dichloro isomer. This comprehensive approach enables researchers and scientists to overcome the challenges posed by the limited availability of direct experimental data and to proceed with their research and development activities with a high degree of confidence in the molecular structure.

physical and chemical properties of 2',3'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2',3'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 886371-11-5). Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's structure, properties, and potential synthetic approaches. Due to a notable lack of experimentally derived data in publicly accessible literature for this specific isomer, this guide relies on computed data for its physical and chemical properties. A generalized synthesis protocol, based on established methods for a closely related isomer, is provided for informational purposes. This document aims to serve as a foundational resource for future research and application development involving this compound.

Introduction

This compound is a halogenated aromatic ketone. The presence of a trifluoromethyl group and two chlorine atoms on the phenyl ring suggests that this compound may exhibit unique chemical reactivity and biological activity. Such substituted acetophenones are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the halogen substituents can significantly influence the reactivity of the carbonyl group and the aromatic ring, making it a versatile building block in organic synthesis. This guide summarizes the currently available information on this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | PubChem[1] |

| CAS Number | 886371-11-5 | PubChem[1] |

| Molecular Formula | C₈H₃Cl₂F₃O | PubChem[1] |

| Molecular Weight | 243.01 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | PubChem[1] |

| InChI Key | WJXHCHVDELIRDI-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 241.951305 g/mol | PubChem[1] |

| Monoisotopic Mass | 241.951305 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic strategy can be inferred from the procedures reported for the closely related isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone. The following protocol is a representative example of a Grignard reaction followed by acylation, which could potentially be adapted for the synthesis of the 2',3'-dichloro isomer.

Disclaimer: This protocol is for the synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone and is provided as a methodological example. Researchers should exercise caution and perform appropriate reaction optimization and safety assessments when attempting to synthesize the 2',3'-dichloro isomer.

Example Synthetic Protocol for a Dichlorotrifluoroacetophenone Isomer

Reaction: Grignard reaction of a dichlorobromobenzene with a trifluoroacetylating agent.

Materials:

-

1-Bromo-3,5-dichlorobenzene (or 1-bromo-2,3-dichlorobenzene for the target compound)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Diisobutylaluminum hydride (DIBAL-H) (as an alternative initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and a small amount of a suitable initiator (e.g., a crystal of iodine or a small volume of DIBAL-H) to a flask containing anhydrous THF.

-

Prepare a solution of the dichlorobromobenzene (1.0 eq) in anhydrous THF.

-

Slowly add a small portion of the dichlorobromobenzene solution to the magnesium suspension and gently heat to initiate the Grignard reaction.

-

Once the reaction has initiated, add the remaining dichlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl trifluoroacetate (1.0-1.2 eq) to the Grignard reagent solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the aromatic ring activated by the electron-withdrawing trifluoromethyl and chloro substituents. The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, Grignard reactions, and Wittig reactions. The aromatic ring can potentially undergo nucleophilic aromatic substitution, although the reaction conditions would likely need to be harsh.

Given its structure, this compound is a potential intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The dichloro substitution pattern can also influence the biological activity and pharmacokinetic properties of a molecule.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dichlorotrifluoroacetophenone, as described in the example protocol.

Caption: Generalized synthetic workflow for dichlorotrifluoroacetophenone.

Logical Relationship as a Chemical Intermediate

This diagram shows the logical position of this compound as an intermediate in the development of more complex chemical entities.

Caption: Role as a key chemical intermediate.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this isomer is unavailable, related compounds are known to be irritants. Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in various fields of chemical synthesis. This guide has compiled the available information on its physical and chemical properties, drawing primarily from computed data due to a lack of experimental findings in the public domain. The provided synthetic protocol for a related isomer offers a potential starting point for its preparation. Further research is necessary to fully characterize this compound and explore its potential applications in drug discovery and materials science.

References

2',3'-Dichloro-2,2,2-trifluoroacetophenone molecular weight

An In-depth Technical Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone

This technical guide provides a detailed overview of the chemical and physical properties of this compound, catering to researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Weight

This compound is an aromatic ketone. Its molecular structure consists of a phenyl ring substituted with two chlorine atoms at the 2' and 3' positions and a trifluoroacetyl group. The molecular weight of this compound has been computationally determined to be 243.01 g/mol .[1]

A logical diagram illustrating the key identifiers and molecular formula of the compound is provided below.

Physicochemical Properties

A summary of the key computed physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 243.01 g/mol | Computed by PubChem 2.1[1] |

| Molecular Formula | C8H3Cl2F3O | PubChem[1] |

| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | Computed by LexiChem 2.6.6[1] |

| CAS Number | 886371-11-5 | EPA DSSTox[1] |

| Monoisotopic Mass | 241.9513046 Da | Computed by PubChem 2.1[1] |

| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs 3.4.6.11[1] |

| Heavy Atom Count | 14 | Computed by Cactvs 3.4.6.11[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11[1] |

| XLogP3-AA | 4 | Computed by XLogP3 3.0[1] |

Experimental Data and Protocols

It is important to distinguish this compound from its isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 130336-16-2). Extensive literature exists for the 3',5'-dichloro isomer, which is a well-documented key intermediate in the synthesis of several veterinary active pharmaceutical ingredients (APIs) such as Fluralaner, Lotilaner, and Afoxolaner, as well as various agrochemicals.[2][3][4][5][6] Methodologies for the synthesis of the 3',5'-dichloro isomer often involve Grignard reactions with trifluoroacetic anhydride or reactions with ethyl trifluoroacetate.[4][5][7]

Due to the lack of specific experimental workflows for the 2',3'-dichloro isomer, a corresponding visualization cannot be provided at this time.

Safety and Classification

Information regarding the specific hazards and toxicity of this compound is limited. As a fluorinated organic compound, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE) and handling within a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

References

- 1. This compound | C8H3Cl2F3O | CID 24726838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Process For The Preparation Of 3,5 Dichloro 2,2,2 [quickcompany.in]

- 5. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2',3'-dichloro-2,2,2-trifluoroacetophenone. Due to the limited availability of direct literature for this specific isomer, this document outlines plausible synthetic routes based on established organic chemistry principles and analogous reactions. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of fluorinated aromatic ketones, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals.

Introduction

This compound is a halogenated aromatic ketone of significant interest in medicinal and materials chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The dichlorinated phenyl ring offers sites for further functionalization, making this compound a versatile building block for the synthesis of complex organic molecules. This guide explores several potential synthetic strategies, providing theoretical frameworks and generalized experimental protocols.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed for the synthesis of this compound:

-

Pathway 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene. A direct, one-step approach involving the electrophilic acylation of a commercially available starting material.

-

Pathway 2: Grignard Reaction of 1-Bromo-2,3-dichlorobenzene. A multi-step synthesis involving the formation of an organometallic intermediate followed by acylation.

-

Pathway 3: Oxidation of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol. A two-step approach starting from the corresponding aldehyde, which is commercially available.

The following sections provide detailed descriptions of each pathway, including reaction mechanisms, experimental protocols, and comparative data.

Pathway 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This pathway involves the direct acylation of 1,2-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene.

Experimental Protocol (Generalized)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 to 1.5 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of the anhydride, add 1,2-dichlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: The major challenge of this pathway is controlling the regioselectivity. The two chlorine atoms on the benzene ring are deactivating but ortho-, para-directing. This can lead to a mixture of isomers, primarily 2',3'- and 3',4'-dichloro-2,2,2-trifluoroacetophenone, which may be difficult to separate.

| Parameter | Condition |

| Starting Material | 1,2-Dichlorobenzene |

| Acylating Agent | Trifluoroacetic Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-24 hours |

| Purity (Anticipated) | Moderate (due to isomer formation) |

| Yield (Anticipated) | Variable |

Pathway 2: Grignard Reaction of 1-Bromo-2,3-dichlorobenzene

This two-step pathway involves the formation of a Grignard reagent from 1-bromo-2,3-dichlorobenzene, followed by its reaction with a trifluoroacetylating agent like ethyl trifluoroacetate.

Caption: Grignard reaction pathway for synthesis.

Experimental Protocol (Generalized)

Step 1: Preparation of 2,3-Dichlorophenylmagnesium Bromide

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.

-

Grignard Formation: Add a solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise from the addition funnel. The reaction is initiated by gentle heating. Once started, the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction with Ethyl Trifluoroacetate

-

Acylation: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath).

-

Addition: Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

-

Reaction and Work-up: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

| Parameter | Condition |

| Starting Material | 1-Bromo-2,3-dichlorobenzene |

| Reagents | Magnesium, Ethyl Trifluoroacetate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux (Grignard formation), -78°C to RT (Acylation) |

| Reaction Time | 2-4 hours (Grignard), 2-3 hours (Acylation) |

| Purity (Anticipated) | High |

| Yield (Anticipated) | Good |

Pathway 3: Oxidation of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol

This pathway involves the synthesis of the precursor alcohol, 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol, from 2,3-dichlorobenzaldehyde, followed by oxidation to the desired ketone.

Caption: Synthesis via oxidation of the corresponding alcohol.

Experimental Protocol (Generalized)

Step 1: Synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Trifluoromethylation: Cool the solution to 0°C and add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equivalents) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equivalents).

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated.

-

Purification: The crude alcohol can be purified by column chromatography.

Step 2: Oxidation to this compound

-

Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 equivalents).

-

Oxidation: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired ketone.

| Parameter | Condition |

| Starting Material | 2,3-Dichlorobenzaldehyde |

| Reagents | TMSCF₃, TBAF, PCC |

| Solvent | THF (Step 1), Dichloromethane (Step 2) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12-24 hours (Step 1), 2-4 hours (Step 2) |

| Purity (Anticipated) | High |

| Yield (Anticipated) | Good |

Data Summary and Comparison

| Pathway | Starting Material | Key Reagents | Number of Steps | Anticipated Yield | Anticipated Purity | Key Challenges |

| 1. Friedel-Crafts | 1,2-Dichlorobenzene | Trifluoroacetic Anhydride, AlCl₃ | 1 | Variable | Moderate | Poor regioselectivity, isomer separation |

| 2. Grignard Reaction | 1-Bromo-2,3-dichlorobenzene | Mg, Ethyl Trifluoroacetate | 2 | Good | High | Moisture sensitivity of Grignard reagent |

| 3. Oxidation | 2,3-Dichlorobenzaldehyde | TMSCF₃, TBAF, PCC | 2 | Good | High | Handling of toxic chromium reagents (PCC) |

Conclusion

This technical guide has outlined three plausible synthetic pathways for this compound. While the Friedel-Crafts acylation offers the most direct route, it is likely to be hampered by poor regioselectivity. The Grignard reaction and the oxidation of the corresponding alcohol present more controlled, multi-step alternatives that are expected to provide higher purity and more reliable yields. The choice of the optimal pathway will depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product. Further experimental validation is necessary to determine the most efficient and scalable method for the synthesis of this valuable compound.

An In-depth Technical Guide to 2',3'-Dichloro-2,2,2-trifluoroacetophenone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group and dichlorinated phenyl ring impart unique electronic properties and steric hindrance, making it a useful building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chlorine atoms at the 2' and 3' positions influences the reactivity of the aromatic ring and the carbonyl group, offering specific pathways for further functionalization. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, a postulated synthesis protocol, and its potential applications as a chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| CAS Number | 886371-11-5 |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis of this compound: A Postulated Experimental Protocol

Reaction Principle:

The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1,2-dichlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the reaction of the trifluoroacetylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 1,2-dichlorobenzene to form the desired ketone.

Postulated Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes.

-

Addition of Aromatic Substrate: Dissolve 1,2-dichlorobenzene (1.2 equivalents) in the same dry, inert solvent and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by cold water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Yield and Purity Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 40-60% |

| Purity (by GC) | >95% |

Logical Workflow for Postulated Synthesis

The following diagram illustrates the logical workflow for the postulated synthesis of this compound.

Caption: Postulated synthesis workflow for this compound.

Applications as a Chemical Intermediate

While specific examples of the use of this compound as a chemical intermediate are not widely documented, its structure suggests several potential applications in the synthesis of more complex molecules.

Potential Signaling Pathway Inhibition (Hypothetical):

Given the prevalence of halogenated aromatic ketones in medicinal chemistry, it is plausible that derivatives of this compound could be investigated as inhibitors of various signaling pathways implicated in disease. For instance, the core structure could be modified to interact with the active sites of kinases or other enzymes.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Use in Agrochemical Synthesis:

The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance biological activity and metabolic stability. This compound could serve as a precursor for the synthesis of novel herbicides, insecticides, or fungicides. The dichlorinated phenyl ring can be further functionalized to modulate the compound's spectrum of activity and environmental persistence.

Conclusion

This compound represents a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its structural features suggest it is a valuable building block for the synthesis of a wide range of biologically active molecules. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in organic synthesis. The postulated synthetic route and potential applications outlined in this guide provide a foundation for future investigations into this promising chemical intermediate.

Technical Guide: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific isomer, this document combines known information with generalized methodologies for related compounds to offer a thorough resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthesis protocol, and potential applications in drug discovery and agrochemical development.

Introduction

Trifluoroacetophenones are a class of organic compounds characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to a phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical properties, making these compounds valuable precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone, features both a trifluoroacetyl group and a dichlorinated phenyl ring, suggesting its potential as a building block for complex, biologically active molecules.

Chemical Identity and Properties

The IUPAC name for 2',3'-Dichloro-2,2,2-trifluoroacetophenone is 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone .[1] This section summarizes its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone[1] |

| Common Name | This compound[1] |

| CAS Number | 886371-11-5[1] |

| Molecular Formula | C₈H₃Cl₂F₃O[1] |

| Molecular Weight | 243.01 g/mol [1] |

| InChIKey | WJXHCHVDELIRDI-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F[1] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 243.01 g/mol [1] |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 241.9513046 |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 15 |

Synthesis Methodology

General Experimental Protocol: Grignard-based Synthesis

This protocol outlines the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone from 1-bromo-2,3-dichlorobenzene.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromo-2,3-dichlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction, as evidenced by a color change and/or bubbling.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Acylation with a Trifluoroacetylating Agent

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (1.1 equivalents), in anhydrous THF to the Grignard reagent via a syringe or dropping funnel.

-

Maintain the reaction mixture at -78 °C and stir for 2-4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone.

Potential Applications in Research and Drug Development

While specific applications for 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone are not widely documented, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable intermediate in the following areas:

-

Pharmaceuticals: The trifluoroacetyl group is a key component in several drugs, where it can improve potency and pharmacokinetic properties. Dichlorinated aromatic rings are also common in pharmaceuticals, contributing to binding interactions with biological targets. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, analgesic, or anticancer agents.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated and chlorinated aromatic moieties. These features can enhance the efficacy and selectivity of the active ingredients. 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone could be a building block for new crop protection agents.

-

Material Science: The unique electronic properties conferred by the halogen atoms could make this compound and its derivatives of interest in the development of novel polymers and other advanced materials.

Conclusion

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone is a chemical intermediate with significant potential in various fields of chemical research and development. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its properties and a likely synthetic route based on established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the creation of novel and functional molecules.

References

Navigating the Uncharted Territory of 2',3'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dichloro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group and chlorine atoms on the phenyl ring suggests that this compound may exhibit unique chemical reactivity and biological activity. This guide aims to provide a comprehensive overview of the anticipated safety and handling protocols for this compound, based on data from its close structural analogs.

Physicochemical and Toxicological Data

Quantitative data for this compound is not available. The following tables summarize the known properties of its isomers and related compounds to provide an estimation of its characteristics.

Table 1: Physical and Chemical Properties of Related Acetophenones

| Property | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 2,2,2-Trifluoroacetophenone |

| CAS Number | 130336-16-2 | 434-45-7 |

| Molecular Formula | C₈H₃Cl₂F₃O | C₈H₅F₃O |

| Molecular Weight | 243.01 g/mol | 174.12 g/mol |

| Boiling Point | 87 °C at 13 mmHg | 165-166 °C at 760 mmHg |

| Density | 1.51 g/mL | 1.24 g/mL at 25 °C |

| Refractive Index | n20/D 1.500 | n20/D 1.458 |

Table 2: Toxicological Data of Related Acetophenones

| Compound | Toxicity Data |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | No specific LD50 or LC50 data available. Generally classified as an irritant. |

| 2,2,2-Trifluoroacetophenone | No specific LD50 or LC50 data available. Classified as a flammable liquid and irritant. |

Hazard Identification and Safety Precautions

Based on the hazard profiles of its isomers, this compound is anticipated to be a hazardous substance.

Potential Hazards:

-

Skin Irritation: Likely to cause skin irritation upon contact.

-

Eye Irritation: Likely to cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1]

-

Harmful if Swallowed: Ingestion may be harmful.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols (Analogous Synthesis)

While a specific protocol for this compound is not available, the synthesis of its 3',5'-dichloro isomer can serve as a procedural template. The synthesis generally involves the reaction of a Grignard reagent derived from a dichlorobromobenzene with a trifluoroacetylating agent.

Analogous Synthesis of a Dichloro-2,2,2-trifluoroacetophenone:

-

Grignard Reagent Formation: React 1-bromo-2,3-dichlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.

-

Acylation: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) and slowly add a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

-

Quenching and Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Experimental Workflow for Analogous Synthesis:

Caption: Analogous synthetic workflow for dichlorotrifluoroacetophenones.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. Research in this area is required to elucidate any potential interactions with biological systems and signaling pathways.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

While a comprehensive safety and handling profile for this compound is yet to be established, the data from its structural analogs strongly suggest that it should be handled with care as a potentially hazardous chemical. All personnel should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is necessary to determine the specific physicochemical properties, toxicological profile, and biological activity of this compound to ensure its safe handling and to explore its potential applications in science and industry.

References

Spectral Analysis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 2',3'-dichloro-2,2,2-trifluoroacetophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific isomer, this guide leverages data from the closely related 3',5'-dichloro-2,2,2-trifluoroacetophenone isomer and established principles of spectroscopic analysis for aromatic ketones, dichlorinated benzene rings, and trifluoromethyl groups.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet of doublets | 1H | H-6' |

| ~7.5-7.7 | Triplet | 1H | H-5' |

| ~7.3-7.5 | Doublet of doublets | 1H | H-4' |

Predictions are based on the analysis of substituted benzene systems. The electron-withdrawing nature of the trifluoroacetyl group and the chlorine atoms will cause the aromatic protons to be deshielded, appearing in the downfield region of the spectrum. The splitting patterns are predicted based on the ortho, meta, and para coupling interactions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Description |

| ~178 (quartet, ²JCF ≈ 36 Hz) | Carbonyl carbon (C=O) |

| ~135 | C-1' (ipso-carbon attached to C=O) |

| ~133 | C-2' (ipso-carbon attached to Cl) |

| ~131 | C-3' (ipso-carbon attached to Cl) |

| ~130 | C-5' |

| ~129 | C-6' |

| ~128 | C-4' |

| ~116 (quartet, ¹JCF ≈ 290 Hz) | Trifluoromethyl carbon (CF₃) |

Predictions are based on data from the 3',5'-dichloro isomer and general knowledge of substituted benzenes. The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant. The aromatic region will show six distinct signals due to the lack of symmetry.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72 | Singlet | CF₃ |

The ¹⁹F NMR spectrum is predicted to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for the 3',5'-dichloro isomer, this signal is expected around -72 ppm.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1720 | Strong | C=O stretch (aromatic ketone) |

| ~1550-1600 | Medium-Strong | C=C aromatic ring stretches |

| ~1100-1300 | Strong | C-F stretches (trifluoromethyl group) |

| ~700-850 | Strong | C-Cl stretches |

The IR spectrum will be dominated by a strong carbonyl absorption, characteristic of aromatic ketones. The presence of a trifluoromethyl group will result in strong C-F stretching bands. The C-Cl stretches and aromatic C=C vibrations will also be prominent.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 242/244/246 | Molecular ion peak [M]⁺ (isotopic pattern for two chlorine atoms) |

| 173/175 | [M - CF₃]⁺ (loss of trifluoromethyl radical) |

| 145/147 | [M - CO - CF₃]⁺ |

| 109 | [C₆H₄Cl]⁺ |

| 69 | [CF₃]⁺ |

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Major fragmentation pathways are expected to involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the trifluoromethyl radical, and subsequent loss of carbon monoxide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Spectroscopy:

-

Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz on a 400 MHz instrument).

-

Parameters: A standard one-pulse experiment is usually sufficient. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system. For a volatile compound like this, GC-MS is a suitable method.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Methodological & Application

synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone from 1,3,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for 2',3'-Dichloro-2,2,2-trifluoroacetophenone. A direct synthesis from 1,3,5-trichlorobenzene is not feasible due to the required rearrangement of the substitution pattern. Therefore, a more plausible route commencing from 1,2-dichlorobenzene via a Friedel-Crafts acylation is detailed. This application note provides a comprehensive experimental protocol, a summary of expected quantitative data, and a workflow diagram to guide researchers in the synthesis of this compound.

Introduction

Trifluoromethyl ketones are a significant class of compounds in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The synthesis of specifically substituted aromatic trifluoromethyl ketones is crucial for the development of new therapeutic agents. This note describes a proposed method for the synthesis of this compound.

Proposed Synthetic Pathway

A direct synthesis of this compound from 1,3,5-trichlorobenzene is not readily achievable as it would necessitate a complex rearrangement of the chloro substituents. A more direct and conventional approach is the Friedel-Crafts acylation of 1,2-dichlorobenzene. This electrophilic aromatic substitution, however, is expected to yield a mixture of isomers due to the directing effects of the two chlorine atoms. The primary products anticipated are 3',4'-dichloro-2,2,2-trifluoroacetophenone and the desired this compound, which will require subsequent separation.

Experimental Protocol: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This protocol is adapted from general procedures for Friedel-Crafts acylation of deactivated aromatic compounds.

Materials:

-

1,2-Dichlorobenzene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Formation of Acylium Ion: Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the trifluoroacetylium ion complex.

-

Acylation Reaction: A solution of 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as GC-MS or TLC.

-

Workup: Upon completion, the reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of concentrated hydrochloric acid, followed by cold water. This should be done carefully in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.

-

Purification: The isomeric products are separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by preparative high-performance liquid chromatography (HPLC). The fractions containing the desired this compound isomer are collected and the solvent is evaporated to yield the purified product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the protocol described above. Please note that the yields are estimates and will vary based on reaction conditions and purification efficiency.

| Parameter | Value |

| Reactants | |

| 1,2-Dichlorobenzene | 1.0 eq |

| Trifluoroacetic anhydride | 1.1 eq |

| Anhydrous Aluminum Chloride | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | Reflux (approx. 40°C) |

| Reaction Time | 12-24 hours |

| Expected Products | |

| Crude Yield (Isomer Mixture) | 60-70% |

| Yield of 3',4'-dichloro isomer | Major product |

| Yield of 2',3'-dichloro isomer | Minor product (estimated 10-20% of total) |

| Purification Method | Column Chromatography or Preparative HPLC |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 2',3'-Dichloro-2,2,2-trifluoroacetophenone via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2',3'-dichloro-2,2,2-trifluoroacetophenone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on the well-established Grignard reaction, offering a reliable route to this valuable compound.

Introduction

Aryl trifluoromethyl ketones are crucial building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in the synthesis of these ketones is a widely used strategy. This protocol details the preparation of this compound from 1-bromo-2,3-dichlorobenzene through the formation of a Grignard reagent, followed by acylation with a suitable trifluoroacetylating agent.

Reaction Scheme

The overall two-step reaction is depicted below:

Step 1: Formation of the Grignard Reagent

2,3-Dichlorophenylmagnesium bromide is prepared by the reaction of 1-bromo-2,3-dichlorobenzene with magnesium metal in an anhydrous ether solvent.

Step 2: Acylation

The freshly prepared Grignard reagent is then reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield the desired product, this compound.

Data Presentation

The following table summarizes the key reagents and typical reaction parameters for the synthesis of this compound. Please note that yields can vary based on reaction scale and purity of reagents.

| Reagent/Parameter | Molar Equivalence | Typical Yield (%) | Purity (%) | Notes |

| 1-Bromo-2,3-dichlorobenzene | 1.0 | - | >98 | Starting material. |

| Magnesium Turnings | 1.1 - 1.2 | - | >99 | Ensure a fresh, oxide-free surface. |

| Trifluoroacetic Anhydride | 1.0 - 1.1 | 60-80 | >95 | Should be added at low temperature. |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | Solvent for the reaction. |

| Iodine (I₂) | Catalytic amount | - | - | Used to initiate the Grignard formation. |

| Product | - | 60-80 | >95 | This compound |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2,3-dichlorobenzene

-

Magnesium turnings

-

Trifluoroacetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Cooling bath (dry ice/acetone or similar)

Procedure:

Step 1: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried and cooled under a stream of inert gas (nitrogen or argon).

-

Reagent Addition: To the reaction flask, add magnesium turnings (1.1 eq.) and a single crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq.) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

-

If the reaction does not start spontaneously (indicated by a color change from brown to colorless and gentle refluxing), gently warm the flask with a heat gun until initiation is observed.

-

Grignard Formation: Once the reaction has started, add the remaining 1-bromo-2,3-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation Reaction

-

Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 eq.) dropwise to the cooled Grignard solution via a syringe or dropping funnel. Maintain the temperature below -70 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. Then, let the mixture slowly warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and an excess of dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a pure compound.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

-

Anhydrous ethers can form explosive peroxides. Ensure the solvent is tested for and free of peroxides before use.

-

The reaction can be exothermic, especially during the initiation and addition phases. Proper temperature control is crucial.

-

Trifluoroacetic anhydride is corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Quenching of the reaction mixture should be done cautiously as it can be vigorous.

By following this detailed protocol, researchers can reliably synthesize this compound for use in various research and development applications.

The Untapped Potential of 2',3'-Dichloro-2,2,2-trifluoroacetophenone in Pharmaceutical Synthesis: An Analog-Driven Perspective

While direct applications of 2',3'-Dichloro-2,2,2-trifluoroacetophenone in pharmaceutical synthesis remain largely undocumented in publicly available literature, a comprehensive analysis of its isomers, particularly the well-studied 3',5'-dichloro analog, provides a strong foundation for predicting its potential as a valuable building block in drug discovery and development. The strategic incorporation of chlorine and trifluoromethyl groups onto an acetophenone scaffold suggests significant utility in modulating the physicochemical and pharmacological properties of target molecules. This report outlines potential applications, inferred synthetic protocols, and the broader significance of dichlorinated trifluoroacetophenones in medicinal chemistry, drawing heavily on data from related compounds.

Application Notes: A Landscape of Possibilities

The true value of a synthetic intermediate lies in the biological activity of the molecules it can generate. While specific data for the 2',3'-dichloro isomer is scarce, the applications of its 3',5'- and 2',5'-dichloro counterparts offer compelling insights into its potential.

Key Predicted Therapeutic Areas:

-

Antiparasitic Agents: The most prominent application of a dichlorinated trifluoroacetophenone is the use of the 3',5'-isomer in the synthesis of potent veterinary ectoparasiticides like Fluralaner, Lotilaner, and Afoxolaner. These drugs target glutamate-gated and GABA-gated chloride channels in insects and acarines. By analogy, this compound could serve as a key intermediate for novel antiparasitic drugs with potentially altered target selectivity or pharmacokinetic profiles.

-

Anti-inflammatory and Analgesic Agents: The 2',5'-dichloroacetophenone isomer is noted as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[1] The presence of dichloro and trifluoromethyl functionalities can enhance the anti-inflammatory and analgesic properties of molecules.[2][3]

-